molecular formula C27H22FN5O2 B11120459 N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11120459
M. Wt: 467.5 g/mol
InChI Key: SANAEUPIGVRXRW-UHFFFAOYSA-N
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Description

The compound N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic scaffold fused with a carboxamide group and substituted benzyl moieties. Its molecular formula is C₃₁H₂₆FN₅O₂ (assuming a structure analogous to ’s compound with adjusted substituents), with a molecular weight approximating ~520 g/mol.

Properties

Molecular Formula

C27H22FN5O2

Molecular Weight

467.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22FN5O2/c1-17-5-7-19(8-6-17)16-33-24(29)21(26(34)30-15-18-9-11-20(28)12-10-18)14-22-25(33)31-23-4-2-3-13-32(23)27(22)35/h2-14,29H,15-16H2,1H3,(H,30,34)

InChI Key

SANAEUPIGVRXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the triazatricyclo structure: This step involves cyclization reactions under controlled conditions.

    Introduction of the fluorophenyl and methylphenyl groups: These groups are introduced through substitution reactions using appropriate reagents.

    Formation of the imino and oxo groups: These functional groups are introduced through oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.

    Substitution: Aromatic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

a) Triazatricyclo vs. Tetracyclic Systems
  • Target Compound : The 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca system incorporates three nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
  • The tetracyclic structure (heptadeca ring) may enhance rigidity but reduce solubility compared to the target compound .
b) Planarity and Conformational Effects
  • ’s tetracyclic compound exhibits near-planar fused rings (RMSD = 0.07 Å), favoring intercalation with flat biological targets. The target compound’s triazatricyclo system likely has similar planarity, but substituents like 4-methylphenyl may introduce steric hindrance .

Substituent Analysis

Compound Substituents (R₁, R₂) Key Functional Groups Molecular Weight (g/mol)
Target Compound R₁: 4-fluorophenylmethyl; R₂: 4-methylphenylmethyl Imino, carboxamide, triazatricyclo ~520
Compound R₁: 4-fluorophenylmethyl; R₂: pentyl Imino, carboxamide, 11-methyl 447.5
Compound R: 4-(trifluoromethyl)phenyl 4-imino, 3-oxa, tetracyclic ~500 (estimated)
Diflubenzuron () R: 4-chlorophenyl Benzamide, difluoro 310.7
  • Steric Effects : The 4-methylphenylmethyl group (target) introduces bulkier substituents compared to ’s pentyl chain, possibly reducing membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxamide group enhances hydrophilicity, but bulky aromatic substituents (e.g., 4-methylphenyl) may lower aqueous solubility compared to simpler analogues like diflubenzuron .
  • LogP : Estimated higher logP for the target compound (~4.5) versus ’s analogue (~3.8) due to aromatic substituents, suggesting greater lipophilicity .

Computational Similarity Assessment

Using Tanimoto or Dice coefficients ():

  • MACCS Fingerprints : The target compound shares >70% similarity with ’s analogue due to the triazatricyclo core but <50% with ’s oxygen-containing tetracyclic system.
  • Activity Cliffs: Substitution of pentyl () with 4-methylphenylmethyl (target) may create an “activity cliff” where minor structural changes significantly alter bioactivity .

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